(1-(3-Bromophenyl)cyclopropyl)(3,3-difluoroazetidin-1-yl)methanone
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Overview
Description
(1-(3-Bromophenyl)cyclopropyl)(3,3-difluoroazetidin-1-yl)methanone: is a chemical compound that has garnered attention in scientific research due to its unique structure and potential applications in various fields. This compound features a bromophenyl group attached to a cyclopropyl ring, which is further connected to a difluoroazetidinyl group via a ketone functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-(3-Bromophenyl)cyclopropyl)(3,3-difluoroazetidin-1-yl)methanone typically involves multiple steps, starting with the preparation of the cyclopropyl ring and the difluoroazetidinyl group. The difluoroazetidinyl group can be introduced through a series of fluorination reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using specialized equipment to ensure precise control over reaction conditions. The use of catalysts and reagents that are cost-effective and environmentally friendly is also a priority in industrial production.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: : The bromophenyl group can be oxidized to form phenolic derivatives.
Reduction: : The ketone group can be reduced to form an alcohol.
Substitution: : The bromine atom in the bromophenyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: : Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines or alcohols.
Major Products Formed
Oxidation: : Phenolic derivatives.
Reduction: : Alcohols.
Substitution: : Substituted bromophenyl derivatives.
Scientific Research Applications
(1-(3-Bromophenyl)cyclopropyl)(3,3-difluoroazetidin-1-yl)methanone:
Chemistry: : It can be used as a building block for the synthesis of more complex molecules.
Biology: : Its derivatives may exhibit biological activity, such as antimicrobial or anticancer properties.
Medicine: : Potential use in drug development for treating various diseases.
Industry: : Application in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application. For example, in drug development, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would need to be determined through detailed biochemical studies.
Comparison with Similar Compounds
(1-(3-Bromophenyl)cyclopropyl)(3,3-difluoroazetidin-1-yl)methanone: can be compared to other similar compounds, such as:
1-(3-Chlorophenyl)cyclopropyl)(3,3-difluoroazetidin-1-yl)methanone
1-(3-Iodophenyl)cyclopropyl)(3,3-difluoroazetidin-1-yl)methanone
1-(3-Fluorophenyl)cyclopropyl)(3,3-difluoroazetidin-1-yl)methanone
These compounds differ in the halogen atom attached to the phenyl ring, which can influence their reactivity and biological activity. The uniqueness of This compound
Properties
IUPAC Name |
[1-(3-bromophenyl)cyclopropyl]-(3,3-difluoroazetidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrF2NO/c14-10-3-1-2-9(6-10)12(4-5-12)11(18)17-7-13(15,16)8-17/h1-3,6H,4-5,7-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPMDHWUYQUCTEN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC(=CC=C2)Br)C(=O)N3CC(C3)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrF2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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